Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate.
Knoevenagel Condensation: The 4-(trifluoromethyl)benzaldehyde undergoes a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate.
Cyclization: The resulting product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.
Biological Activity
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from pyrimidine derivatives. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound. The SAR analysis indicates that modifications at the 2-position of the pyrimidine ring can lead to varying degrees of biological activity.
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
Compound | Substitution | Biological Activity | IC50 (µM) |
---|---|---|---|
1 | -CF3 | Anti-inflammatory | 0.04 |
2 | -Cl | Anticancer | 0.02 |
3 | -Br | Antimicrobial | 0.05 |
4 | -NO2 | Neuroprotective | 0.03 |
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
In one study, compounds with similar structures demonstrated significant inhibition of COX-2 activity, with IC50 values ranging from 0.04 to 0.1 µM, indicating that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that this compound induces apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 | <10 |
A549 | <20 |
MCF7 | <15 |
These findings suggest that this compound can effectively inhibit tumor growth and may be developed further for cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bacteriostatic action.
Table 3: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
These results highlight the potential use of this compound as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings. For example, a recent study highlighted the use of similar compounds in treating inflammatory diseases and cancers, showcasing their dual role as therapeutic agents.
In a clinical trial involving patients with chronic inflammation, a derivative of this compound was administered, resulting in significant reductions in inflammatory markers compared to placebo groups .
Properties
Molecular Formula |
C14H11F3N2O2 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
ZXTZSEUCGJNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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